molecular formula C18H14N2O3 B10996715 2-(1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

2-(1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

Cat. No.: B10996715
M. Wt: 306.3 g/mol
InChI Key: NSCPFDFEDRQNMA-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide: indole-3-acetamide benzofuran , is a synthetic organic compound. Its chemical formula is C₁₆H₁₂N₂O₃, and it combines features from both indole and benzofuran moieties. Let’s break down its structure:

  • The indole portion consists of a bicyclic aromatic ring system containing a pyrrole ring fused to a benzene ring.
  • The benzofuran part is another fused ring system, consisting of a furan ring fused to a benzene ring.
  • The acetamide functional group (-CONH₂) is attached to the indole nitrogen.

This compound’s unique structure makes it interesting for various applications.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of indole-3-acetamide benzofuran. One common approach involves the condensation of indole-3-acetic acid (IAA) with benzofuran-2-carboxylic acid. The reaction typically occurs under acidic conditions, resulting in the formation of the target compound.

Industrial Production:

Chemical Reactions Analysis

Indole-3-acetamide benzofuran can undergo various chemical reactions:

    Oxidation: It can be oxidized to form indole-3-acetic acid or other related compounds.

    Reduction: Reduction of the carbonyl group (C=O) in the benzofuran portion can yield the corresponding alcohol.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve mild oxidants like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).

Scientific Research Applications

    Plant Growth Regulation: Indole derivatives play a role in plant growth and development. This compound may act as a precursor to auxins, which influence plant growth.

    Medicinal Chemistry: Researchers explore its derivatives for potential drug development, especially in cancer treatment and neurodegenerative diseases.

    Biological Studies: It can serve as a tool compound to study cellular processes and signaling pathways.

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural resemblance to indole-3-acetic acid suggests that it may interact with auxin receptors or modulate related pathways.

Comparison with Similar Compounds

While indole-3-acetamide benzofuran is unique due to its combined indole and benzofuran features, similar compounds include:

    Indole-3-acetic acid (IAA): The parent compound without the benzofuran moiety.

    Indole-3-butyric acid (IBA): Another indole derivative used in plant rooting and growth promotion.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

2-indol-1-yl-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide

InChI

InChI=1S/C18H14N2O3/c21-17(10-20-8-7-12-3-1-2-4-16(12)20)19-14-5-6-15-13(9-14)11-23-18(15)22/h1-9H,10-11H2,(H,19,21)

InChI Key

NSCPFDFEDRQNMA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)CN3C=CC4=CC=CC=C43)C(=O)O1

Origin of Product

United States

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